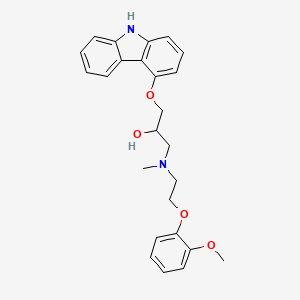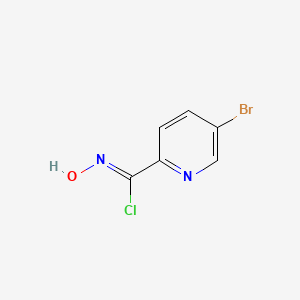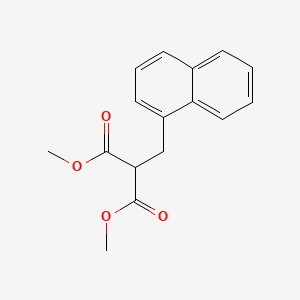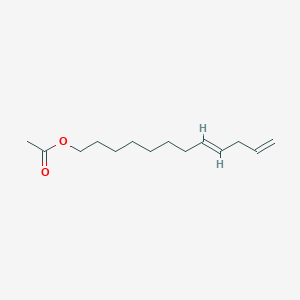
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves multiple steps, including reactions with substituted aminophenyl and phenyl groups, leading to compounds with possible pharmacological properties. These synthesis processes are corroborated through spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS, and for certain compounds, their structures are further confirmed by X-ray diffraction (Cortés, Franco, & García Mellado, 2001).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives, including conformational details and the arrangement of aromatic rings and electron-donating groups, has been analyzed through X-ray analysis and spectral studies. These analyses reveal conformational differences that may account for variations in pharmacological activities among compounds (Kamiya, Wada, & Nishikawa, 1973).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine derivatives highlight the compound's reactivity towards various agents, including hydrazine, leading to different isomeric forms and novel compounds. These reactions underscore the compound's versatile chemical behavior and potential for generating pharmacologically active derivatives (Meguro & Kuwada, 1973).
Physical Properties Analysis
The physical properties of benzodiazepine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their pharmacokinetic profiles and stability. These properties are determined through analytical and spectral data, providing insights into the compound's behavior in different environments and its suitability for pharmacological applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental to the compound's pharmacological potential. Studies on benzodiazepine derivatives reveal their interactions with receptors and their effects on biological systems, emphasizing the importance of specific functional groups and molecular conformations in determining their activity (Fryer, Leimgruber, & Trybulski, 1982).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pyrido[1,4]benzodiazepines, including compounds similar to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, have been studied for their antidepressant activities. These compounds are synthesized from specific ketones with antidepressant activity (Netinant, Elrad, & Fayad, 2001).
- A study on the synthesis of 6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepines explored the reaction of similar compounds, highlighting the chemical mechanisms involved in their formation (Hara, Itoh, & Itoh, 1976).
- Research on the synthesis of 2-amino-3-hydroxy- and 2,3-diamino-3H-1,4-benzodiazepines provided insights into the preparation of compounds with different substituents, starting from similar 2-amino benzodiazepines (Gatta, Giudice, Simone, & Settimj, 1980).
Chemical and Biological Properties
- A study on the biological activity of various 1,4-benzodiazepine derivatives, including compounds structurally related to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, evaluated their potential as anxiolytics (Cortés-Cortés et al., 2007).
- The study of chlordiazepoxide metabolites in rats, which are structurally similar to the queried compound, provided insights into their pharmacokinetics and potential pharmacological effects (Schwartz, Vane, & Postma, 1968).
Advanced Applications and Technology Development
- New technology for synthesizing benzodiazepine derivatives, including methods relevant to compounds like (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, has been developed. This research is significant for understanding the manufacturing process and potential industrial applications (Lyukshenko, Nikitin, & Morozhenko, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves the condensation of 2-amino-5-chlorobenzophenone with phenylacetic acid followed by cyclization with ammonium acetate. The resulting intermediate is then reduced with sodium borohydride to obtain the final product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "phenylacetic acid", "ammonium acetate", "sodium borohydride", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-chlorobenzophenone and phenylacetic acid in ethyl acetate and add hydrochloric acid to the mixture. Heat the mixture to reflux for 5 hours.", "Step 2: Add ammonium acetate to the mixture and continue heating to reflux for 3 hours.", "Step 3: Cool the mixture to room temperature and extract the product with methanol.", "Step 4: Dissolve the obtained intermediate in methanol and add sodium borohydride to the solution. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the mixture to quench the reaction and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the final product, (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine." ] } | |
CAS-Nummer |
155452-87-2 |
Produktname |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |
Molekularformel |
C₂₃H₁₈ClN₃O₃ |
Molekulargewicht |
419.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)





